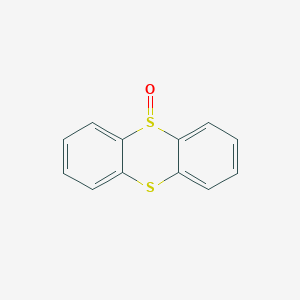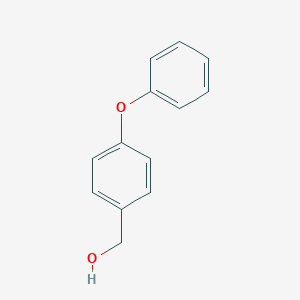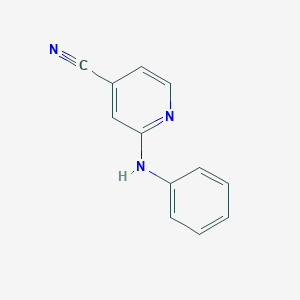
Methyl 3-(2-chlorophenyl)prop-2-ynoate
Übersicht
Beschreibung
Methyl 3-(2-chlorophenyl)prop-2-ynoate is an organic compound with the molecular formula C10H7ClO2 It is a derivative of propiolic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the phenyl group is replaced by a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(2-chlorophenyl)prop-2-ynoate can be synthesized from commercially available 3-(2-chlorophenyl)-3-oxo-propionic acid methyl ester. The synthesis involves the following steps:
Starting Material: 3-(2-chlorophenyl)-3-oxo-propionic acid methyl ester.
Reaction Conditions: The ester undergoes a reaction in the presence of a base such as potassium carbonate (K2CO3) or silver carbonate (Ag2CO3) to form the desired product.
Yield: The reaction typically yields the product in about 71%.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-chlorophenyl)prop-2-ynoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The triple bond in the propiolate moiety can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols can react with the compound.
Electrophiles: Electrophiles like halogens and hydrogen halides can add to the triple bond.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) can oxidize the compound.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while addition reactions can produce dihaloalkanes or other addition products.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-chlorophenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(2-chlorophenyl)prop-2-ynoate involves its interaction with various molecular targets and pathways. The compound’s propiolate moiety can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of biomolecular structures, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl propiolate: A simpler derivative without the chlorophenyl group.
Ethyl 3-(2-chlorophenyl)propiolate: Similar structure but with an ethyl group instead of a methyl group.
Phenyl propiolate: Lacks the chlorine atom on the phenyl ring.
Uniqueness
Methyl 3-(2-chlorophenyl)prop-2-ynoate is unique due to the presence of both the chlorophenyl and propiolate moieties. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
methyl 3-(2-chlorophenyl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZAZEWQSDUUER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356529 | |
| Record name | methyl 3-(2-chlorophenyl)-2-propynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7517-81-9 | |
| Record name | methyl 3-(2-chlorophenyl)-2-propynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















